Benzophenone-2,3,4,5,6-d5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-DYVTXVBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480588 |

Source

|

| Record name | Benzophenone-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2694-78-2 |

Source

|

| Record name | Benzophenone-2,3,4,5,6-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2694-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzophenone-2,3,4,5,6-d5: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzophenone-2,3,4,5,6-d5, a deuterated derivative of benzophenone, for professionals in research and drug development. It delves into its chemical and physical properties, structural characteristics, and key applications, with a focus on its role as an internal standard in mass spectrometry and its utility in mechanistic studies.

Introduction: The Significance of Isotopic Labeling

This compound is a stable isotope-labeled compound where five hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms.[1] This isotopic substitution, while seemingly minor, imparts unique properties that make it an invaluable tool in various scientific disciplines. The increased mass due to the deuterium atoms allows for its clear differentiation from its non-deuterated counterpart in mass spectrometry, a cornerstone of its application as an internal standard.[1][2][3] Furthermore, the difference in bond energy between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds gives rise to the kinetic isotope effect, providing a powerful method for elucidating reaction mechanisms.[1]

This guide will explore the fundamental characteristics of this compound, offering insights into its synthesis, spectroscopic properties, and practical applications, thereby equipping researchers with the knowledge to effectively utilize this compound in their work.

Chemical Structure and Isotopic Labeling

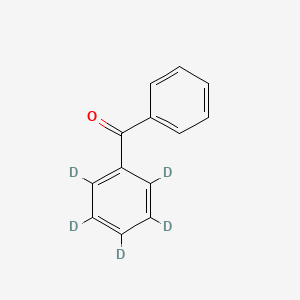

The core structure of this compound consists of two phenyl groups attached to a central carbonyl group.[1] In this specific isotopologue, one of the phenyl rings is fully deuterated at positions 2, 3, 4, 5, and 6.[1]

Caption: Molecular structure of this compound.

The selective deuteration on one phenyl ring is a key feature that facilitates targeted mechanistic studies, which may not be feasible with fully deuterated or non-deuterated compounds.[1]

Physicochemical and Spectroscopic Properties

The introduction of five deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled form. This mass shift is fundamental to its application as an internal standard.[4]

| Property | Value | Source |

| Chemical Formula | C₁₃H₅D₅O | [1][5][6][7] |

| Molecular Weight | 187.25 g/mol | [1][4][5][6][7][8] |

| Physical Form | Solid | [4][5] |

| Color | White to Off-White | [5] |

| Melting Point | 47-51 °C | [4][5] |

| Boiling Point | 305 °C | [4][5] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

Spectroscopic Analysis:

-

Mass Spectrometry: The most significant feature in the mass spectrum of this compound is the M+5 mass shift compared to the unlabeled compound.[4] This distinct mass difference allows for its easy identification and quantification in complex mixtures, even in the presence of the native compound.[1]

-

NMR Spectroscopy: In ¹H NMR, the signals corresponding to the protons on the deuterated phenyl ring will be absent. The spectrum will primarily show the signals for the five protons on the non-deuterated phenyl ring. In ¹³C NMR, the carbons attached to deuterium will exhibit triplet splitting due to coupling with deuterium (spin I=1), and their chemical shifts may be slightly altered. This simplification of the NMR spectrum can aid in structural elucidation and analysis.[1]

Synthesis Methods

Several synthetic routes can be employed to produce this compound. A common and effective method is the Friedel-Crafts acylation.[1]

Deuterated Benzene Method (Friedel-Crafts Acylation): This approach involves the reaction of deuterated benzene (benzene-d6) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

Caption: Friedel-Crafts acylation for Benzophenone-d5 synthesis.

Other reported methods include the use of pyridinium chlorochromate under mild conditions and direct deuteration techniques.[1] The choice of synthetic route often depends on the desired scale, purity requirements, and availability of starting materials.

Applications in Research and Development

The unique properties of this compound make it a versatile tool in various research and development settings.

Internal Standard in Mass Spectrometry

The most prominent application of this compound is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3]

Principle: An internal standard is a compound with similar physicochemical properties to the analyte of interest but is isotopically distinct. By adding a known amount of the internal standard to both calibration standards and unknown samples, any variations in sample preparation, injection volume, and instrument response can be corrected for. The analyte's concentration is determined by the ratio of its response to that of the internal standard.

Advantages of this compound as an Internal Standard:

-

Similar Chemical Behavior: Its chemical properties closely mimic those of unlabeled benzophenone and its derivatives, ensuring it behaves similarly during extraction, chromatography, and ionization.

-

Distinct Mass Signal: The +5 Da mass difference provides a clear and unambiguous signal in the mass spectrometer, preventing interference with the analyte's signal.[1]

-

Improved Accuracy and Precision: The use of an internal standard significantly enhances the accuracy, precision, and reproducibility of quantitative methods.[1][9]

Mechanistic Studies and Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of chemical reactions in which the cleavage of a C-H bond is the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms.[1] By comparing the reaction rates of deuterated and non-deuterated benzophenone, researchers can gain insights into the transition state of a reaction and determine whether a specific C-H bond is broken in the rate-limiting step.[1]

Tracer in Metabolic and Pharmacokinetic Studies

Deuterated compounds like this compound can be used as tracers to study the metabolic fate and pharmacokinetic profiles of drugs and other xenobiotics.[2][3][9] By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without altering the fundamental pharmacological properties of the parent molecule.[9]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

This section provides a generalized, step-by-step protocol for using this compound as an internal standard for the quantification of a benzophenone-related analyte in a biological matrix (e.g., plasma).

Objective: To accurately quantify the concentration of an analyte in plasma samples using an LC-MS/MS method with this compound as an internal standard.

Materials:

-

Analyte standard

-

This compound (Internal Standard)

-

Control plasma

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Spike a known volume of control plasma with the analyte working solutions to create a calibration curve with a range of concentrations.

-

Spike a known volume of control plasma with the analyte working solutions to create low, medium, and high concentration quality control (QC) samples.

-

Add a fixed volume of the internal standard working solution to all calibration standards and QC samples.

-

-

Sample Preparation (Protein Precipitation - a common technique):

-

To a known volume of plasma sample (including calibration standards, QCs, and unknown samples), add a fixed volume of the internal standard working solution.

-

Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the proteins.

-

Vortex the samples and centrifuge at high speed.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a suitable LC method for the chromatographic separation of the analyte and the internal standard.

-

Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound in multiple reaction monitoring (MRM) mode.

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS analysis using an internal standard.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling precautions, and disposal.[4] The non-deuterated form, benzophenone, is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[10][11] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound.[10]

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, particularly its distinct mass shift and the potential for kinetic isotope effects, make it an indispensable component in modern analytical and mechanistic studies. A thorough understanding of its characteristics and applications, as outlined in this guide, will enable its effective and reliable use in advancing scientific research and pharmaceutical development.

References

- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). Journal of Pharmaceutical and Biomedical Analysis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. (2022).

- Sciencelab.com. (2005).

- Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (2018).

- Global Safety Management, Inc. (2015). Safety Data Sheet according to 29CFR1910/1200 and GHS Rev. 3.

- Carl Roth GmbH + Co. KG. (2025). Safety Data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.

- Redox. (2025).

- Flinn Scientific, Inc. (2019).

-

Organic Syntheses. (n.d.). benzophenone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

- BenchChem. (2025). Applications of Deuterated Compounds in Pharmaceutical Research and Development.

- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2018). Analytical Methods.

- Synthesis and bioactivity investigation of benzophenone and its deriv

- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.

-

NP-MRD. (2012). Showing NP-Card for Benzophenone (NP0001390). Retrieved from [Link]

- Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025). Acta Chimica Asiana.

- University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.

-

National Institute of Standards and Technology. (n.d.). Benzophenone. Retrieved from [Link]

-

mzCloud. (2014). Benzophenone. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). (2010).

- Determination of benzophenone-UV filters in human milk samples using ultrasound-assisted extraction and clean-up with dispersive sorbents followed by UHPLC-MS/MS analysis. (2015). Talanta.

Sources

- 1. Buy this compound | 2694-78-2 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound D 98atom 2694-78-2 [sigmaaldrich.com]

- 5. This compound CAS#: 2694-78-2 [amp.chemicalbook.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C13H10O | CID 12210018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physical Characteristics and Stability of Benzophenone-d5

This guide provides a comprehensive overview of the essential physical and chemical properties of Benzophenone-d5 (C₁₃H₅D₅O), a deuterated analog of benzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in experimental and developmental workflows.

Introduction: The Role of Deuteration in Benzophenone

Benzophenone-d5 is a stable isotope-labeled form of benzophenone where five hydrogen atoms on one of the phenyl rings are replaced with deuterium.[1][2] This isotopic substitution is of significant interest in various scientific disciplines, particularly in analytical chemistry and metabolic studies. The primary utility of Benzophenone-d5 lies in its application as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of molecules, making it a valuable tool in drug discovery and development.[3]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of Benzophenone-d5 are crucial for its proper handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone | [1][4] |

| Synonyms | 2,3,4,5,6-Pentadeuterobenzophenone, Phenyl(phenyl-d5)methanone | [1][5] |

| CAS Number | 2694-78-2 | [1][2] |

| Molecular Formula | C₁₃H₅D₅O | [1][2][5] |

| Molecular Weight | 187.25 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 47-51 °C | [5] |

| Boiling Point | 305 °C (for unlabeled benzophenone) | [5][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Isotopic Enrichment | ≥98 atom % D | [7] |

Spectroscopic Profile

The spectroscopic data for Benzophenone-d5 is essential for its identification and quantification. While specific spectra for the deuterated compound are not always readily available, the expected spectral characteristics can be inferred from the well-documented spectra of unlabeled benzophenone, with key differences arising from the C-D bonds.

-

Infrared (IR) Spectroscopy: The most significant difference in the IR spectrum of Benzophenone-d5 compared to its non-deuterated counterpart will be the presence of C-D stretching and bending vibrations. The characteristic C=O stretch is expected in the region of 1680 - 1750 cm⁻¹.[8] Aromatic C-H stretches typically appear between 3010 - 3100 cm⁻¹, whereas C-D stretches will be observed at lower wavenumbers (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be simplified compared to unlabeled benzophenone. The signals corresponding to the deuterated phenyl ring will be absent. The protons on the non-deuterated phenyl ring are expected to appear in the aromatic region, typically between 7.5 - 8.0 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbons in the deuterated phenyl ring will exhibit coupling to deuterium (C-D coupling), which can lead to splitting of the signals and a decrease in their intensity in proton-decoupled spectra. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190 - 200 ppm.[8]

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of Benzophenone-d5 will be observed at an m/z corresponding to its molecular weight (187.25). This is 5 mass units higher than that of unlabeled benzophenone (182.22), providing a clear distinction for mass-based analytical techniques.

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and purity of Benzophenone-d5.

Stability: Benzophenone-d5 is generally a stable compound under recommended storage conditions.[7] It is stable for shipment at room temperature.[1] However, like its non-deuterated form, it can be sensitive to certain conditions:

-

Light: Benzophenone is a known photosensitizer that can absorb UV light, which may lead to degradation over time.[3] Therefore, it is advisable to store the compound in a light-resistant container.

-

Temperature: While stable at room temperature, prolonged exposure to high temperatures should be avoided. It is recommended to store the compound in a cool, dry place.[9] Some suppliers suggest re-analyzing the compound for chemical purity after three years to ensure its quality.[7]

-

Incompatibilities: Benzophenone-d5 should be stored away from strong oxidizing agents.[9]

Recommended Storage: For optimal stability, Benzophenone-d5 should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5][7] For solutions, it is recommended to aliquot and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[3]

Experimental Workflow: Stability Assessment

To ensure the reliability of experimental results, it is crucial to verify the stability of Benzophenone-d5 under the specific conditions of an assay. The following workflow outlines a general approach to stability testing.

Caption: A generalized workflow for assessing the stability of Benzophenone-d5 under various stress conditions.

Safety and Handling

As with any chemical reagent, appropriate safety precautions must be observed when handling Benzophenone-d5.

-

Hazard Identification: Benzophenone is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[10][11] It can cause skin and eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust.[10] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.[10]

-

Spill Response: In case of a spill, avoid dust formation.[9] Use non-sparking tools and equipment to clean up spills.[9] Moisten with water to reduce airborne dust.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][7][10]

Conclusion

Benzophenone-d5 is a valuable tool for researchers in various scientific fields due to its utility as a stable isotope-labeled internal standard. A thorough understanding of its physical characteristics, spectroscopic profile, stability, and handling requirements is essential for its effective and safe use. This guide provides a foundational understanding of these key aspects, empowering scientists to confidently incorporate Benzophenone-d5 into their research and development endeavors.

References

- Sigma-Aldrich.

- ASCA GmbH Angewandte Synthesechemie Adlershof. Benzophenone-1-d5.

- CLEARSYNTH. Benzophenone-2,3,4,5,6-d5.

- Santa Cruz Biotechnology. This compound | CAS 2694-78-2.

- CDN Isotopes. This compound.

- ChemicalBook. This compound Chemical Properties.

- MedchemExpress.com. Benzophenone-d5 | Stable Isotope.

- Fisher Scientific.

- PubChem. This compound | C13H10O | CID 12210018.

- Sigma-Aldrich.

- PubChem. Benzophenone-5 | C14H11NaO6S | CID 23674885.

- JT Baker. BENZOPHENONE.

- PubChem. Benzophenone | C6H5COC6H5 | CID 3102.

- NOAA. BENZOPHENONE - CAMEO Chemicals.

- LGC Standards. This compound.

- ScienceLab.com.

- CAS Common Chemistry. Benzophenone.

- Nature.

- MilliporeSigma.

- Redox.

- Study.com.

- Wikipedia. Benzophenone.

- ChemicalBook.

- Sciencemadness Wiki. Benzophenone.

- NIST. Benzophenone - NIST WebBook.

- ChemBK. melting point standard benzophenone.

- InvivoChem. oxybenzone-d5; ultraviolet absorber UV-9-d5; benzophenone-3-d5.

- CDH Fine Chemical.

- American Chemical Society. Benzophenone.

- NCBI.

- Sigma-Aldrich. Melting point standard 47-49°C analytical standard 119-61-9.

- Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone.

- NIST. Benzophenone - NIST WebBook.

- MDPI.

- European Commission. 2 and benzophenone - 5 (CAS No. 131-55-5 and 6628-37-1, EC No. 205-028-9 and 613-918-7).

- ResearchGate. Vibrational spectra and structure of benzophenone and its 18O and d10 labelled derivatives: An ab initio and experimental study.

- PubMed Central. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C13H10O | CID 12210018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2694-78-2 [amp.chemicalbook.com]

- 6. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. homework.study.com [homework.study.com]

- 9. BENZOPHENONE [terpconnect.umd.edu]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Mass Spectrum Analysis of Benzophenone-2,3,4,5,6-d5

Abstract

This technical guide provides a comprehensive examination of the mass spectrum analysis of Benzophenone-2,3,4,5,6-d5 (BP-d5), a crucial internal standard for the quantification of benzophenone and its derivatives in various matrices. This document, intended for researchers, scientists, and drug development professionals, delves into the fundamental principles of mass spectrometry as applied to this deuterated compound. It offers a detailed exploration of its ionization and fragmentation behavior, primarily under Electron Ionization (EI), and outlines the practical application of this knowledge in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. The guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Deuterated Internal Standards in Quantitative Analysis

In the landscape of quantitative analytical chemistry, particularly in fields such as environmental monitoring, food safety, and pharmaceutical development, the accuracy and precision of measurements are paramount. Benzophenone and its derivatives are compounds of significant interest due to their widespread use as UV filters in sunscreens and plastics, and their potential as endocrine disruptors.[1][2] Accurate quantification of these compounds in complex matrices is often challenged by sample preparation inefficiencies and matrix effects. The use of stable isotope-labeled internal standards, such as Benzophenone-d5, is the gold standard to mitigate these issues.

BP-d5, in which five hydrogen atoms on one of the phenyl rings are replaced with deuterium, is an ideal internal standard for the analysis of benzophenone. It co-elutes with the unlabeled analyte in chromatographic separations and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows for its clear differentiation from the native analyte, enabling reliable correction for any analyte loss during sample processing and instrumental analysis.[3][4] A thorough understanding of the mass spectrometric behavior of BP-d5 is therefore essential for developing robust and reliable quantitative methods.

Foundational Principles: Ionization and Fragmentation of Benzophenone

To comprehend the mass spectrum of Benzophenone-d5, it is imperative to first understand the behavior of its non-deuterated counterpart. Under Electron Ionization (EI), a hard ionization technique commonly employed in GC-MS, benzophenone (C₁₃H₁₀O, molecular weight: 182.22 g/mol ) undergoes a series of predictable fragmentation events.[5][6][7]

The initial step is the formation of the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 182. This radical cation is then susceptible to fragmentation, primarily through two key pathways:

-

α-Cleavage: The most prominent fragmentation pathway for ketones involves the cleavage of the bond between the carbonyl carbon and one of the adjacent phenyl groups.[8] This results in the loss of a phenyl radical (•C₆H₅) and the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion is typically the base peak in the EI spectrum of benzophenone.

-

Secondary Fragmentation: The benzoyl cation (m/z 105) can further fragment by losing a neutral carbon monoxide (CO) molecule, yielding the phenyl cation (C₆H₅⁺) at m/z 77.

A less common fragmentation can also be observed, which involves the loss of a neutral CO molecule from the molecular ion, leading to the formation of a biphenyl radical cation at m/z 154, which can then lose a hydrogen atom to form the ion at m/z 153. Another minor fragment at m/z 51 corresponds to the further fragmentation of the phenyl cation.

Mass Spectrum Analysis of this compound

The introduction of five deuterium atoms onto one of the phenyl rings of benzophenone results in a predictable shift in the m/z values of the molecular ion and any fragments containing the deuterated ring. The molecular weight of Benzophenone-d5 (C₁₃H₅D₅O) is 187.25 g/mol .

Predicted Electron Ionization (EI) Fragmentation Pattern

Based on the established fragmentation of benzophenone, the EI mass spectrum of Benzophenone-d5 is expected to exhibit the following key ions:

| Ion | Proposed Structure | m/z (Benzophenone) | m/z (Benzophenone-d5) | Notes |

| Molecular Ion | [C₁₃H₅D₅O]⁺• | 182 | 187 | The molecular ion is shifted by 5 Da due to the five deuterium atoms. |

| Benzoyl Cation (non-deuterated) | [C₆H₅CO]⁺ | 105 | 105 | Formed by the loss of the deuterated phenyl radical (•C₆D₅). This is expected to be a major peak. |

| Deuterated Benzoyl Cation | [C₆D₅CO]⁺ | - | 110 | Formed by the loss of the non-deuterated phenyl radical (•C₆H₅). |

| Phenyl Cation (non-deuterated) | [C₆H₅]⁺ | 77 | 77 | Formed from the further fragmentation of the non-deuterated benzoyl cation. |

| Deuterated Phenyl Cation | [C₆D₅]⁺ | - | 82 | Formed from the further fragmentation of the deuterated benzoyl cation. |

The following diagram illustrates the predicted primary fragmentation pathways of Benzophenone-d5 under electron ionization.

Sources

- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzophenone [webbook.nist.gov]

- 6. Benzophenone [webbook.nist.gov]

- 7. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Elucidation of Benzophenone-d5 using NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of benzophenone-d5 using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore the theoretical underpinnings of utilizing a deuterated standard, detail robust protocols for sample preparation and data acquisition, and provide an in-depth analysis of the resulting ¹H and ¹³C NMR spectra. The guide emphasizes the critical effects of deuterium substitution on chemical shifts, coupling constants, and signal intensities, ensuring a self-validating approach to spectral interpretation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] Its power lies in its ability to probe the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Benzophenone is a widely used compound, notable for its application as a photoinitiator and a UV-blocking agent in various industries. Its deuterated isotopologue, benzophenone-d5, where one of the two phenyl rings is perdeuterated, serves as an invaluable tool in analytical and mechanistic studies. The selective replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H), profoundly alters the NMR spectrum in predictable ways. This makes benzophenone-d5 an excellent internal standard for quantitative NMR (qNMR) and a useful compound for elucidating reaction mechanisms.[2][3]

This guide provides an expert-level walkthrough of the complete workflow for analyzing benzophenone-d5 by NMR, from theoretical predictions to final structural confirmation.

Theoretical Foundations: The "Why" Behind the Spectrum

The Role of Deuterium in NMR Spectroscopy

Standard ¹H NMR spectroscopy detects the resonance of hydrogen nuclei. Deuterium (²H), possessing a different spin quantum number (I=1) and a much smaller gyromagnetic ratio compared to protium (¹H, I=1/2), is effectively "silent" in a ¹H NMR experiment. Its resonance occurs at a completely different frequency, meaning the five deuterium atoms in benzophenone-d5 will not produce signals in the ¹H spectrum. This selective invisibility is the cornerstone of its utility.

Structural Features and Predicted Spectral Changes

The key to interpreting the NMR spectra of benzophenone-d5 lies in understanding how deuteration impacts both the ¹H and ¹³C spectra.

-

¹H NMR Spectrum: The non-deuterated phenyl ring will give rise to signals, while the deuterated ring will be absent. The protons on the non-deuterated ring are ortho, meta, and para to the carbonyl group. The electron-withdrawing and magnetically anisotropic nature of the carbonyl group will deshield these protons, shifting them downfield.[4][5] We expect to see distinct multiplets in the aromatic region (typically 7.4-7.8 ppm) corresponding to these five protons.[6]

-

¹³C NMR Spectrum: In a standard proton-decoupled ¹³C experiment, all carbon atoms are observed. However, deuteration introduces two significant effects:

-

C-D Coupling: The carbon atoms directly bonded to deuterium will appear as multiplets (typically a 1:1:1 triplet for a C-D bond) due to spin-spin coupling, unless a deuterium-decoupling pulse sequence is applied.

-

Loss of Nuclear Overhauser Effect (NOE): The signal intensity of protonated carbons is enhanced by the NOE from attached protons. Carbons bonded to deuterium lose this enhancement, causing their signals to be significantly less intense than their protonated counterparts.[7] This effect is particularly noticeable for the quaternary carbon of the deuterated ring.

-

Isotope Effects: Deuterium substitution can cause small but measurable upfield shifts on the chemical shifts of nearby carbons, known as deuterium isotope effects (DIE).[8][9]

-

The molecular structures of benzophenone and its d5 isotopologue are shown below.

Caption: Molecular structures of Benzophenone and Benzophenone-d5.

Experimental Protocol: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct choice of acquisition parameters.[1]

Sample Preparation Workflow

A robust sample preparation protocol is critical for acquiring high-resolution spectra free from artifacts.

Caption: Experimental workflow from sample preparation to data analysis.

Step-by-Step Methodology:

-

Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for benzophenone due to its high dissolving power for nonpolar aromatic compounds and its single, well-defined residual solvent peak at 7.26 ppm.[10]

-

Concentration: For ¹H NMR, a concentration of 10-25 mg in ~0.6 mL of solvent is typically sufficient.[11] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is advisable to reduce acquisition time.[11]

-

Filtration: It is imperative to filter the sample solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[12] This removes any particulate matter that can degrade magnetic field homogeneity, leading to broadened spectral lines.

-

Internal Standard (Optional): For precise chemical shift referencing, tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak (CDCl₃ at 7.26 ppm) is often adequate.

NMR Acquisition Parameters

The choice of acquisition parameters directly impacts spectral quality. The following tables provide typical starting parameters for a 400 MHz spectrometer.

Table 1: ¹H NMR Acquisition Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Pulse Program | zg30 | Standard 30° pulse for qualitative analysis. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise (S/N) on a 10 mg sample. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of aromatic protons. |

| Spectral Width (SW) | 20 ppm | Covers the full range of potential organic proton signals. |

| Acquisition Time (AQ) | ~4 s | Provides good digital resolution. |

Table 2: ¹³C{¹H} NMR Acquisition Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |

| Number of Scans (NS) | 256-1024 | Required due to the low natural abundance and sensitivity of ¹³C. |

| Relaxation Delay (D1) | 5.0 s | A longer delay is crucial for observing quaternary carbons (like the carbonyl), which have long relaxation times (T1). |

| Spectral Width (SW) | 240 ppm | Encompasses the entire chemical shift range for organic carbons.[13] |

| Acquisition Time (AQ) | ~1-2 s | Balances resolution and experiment time. |

Spectral Analysis and Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of benzophenone-d5 is simplified to only show the signals from the non-deuterated phenyl ring.

-

Expected Signals: We anticipate three distinct signals in the aromatic region (7.4-7.8 ppm).[6][14]

-

Ortho-protons (2H): These are closest to the deshielding carbonyl group and will appear furthest downfield. They will appear as a doublet or multiplet.

-

Meta-protons (2H): These will be upfield from the ortho-protons and will likely appear as a triplet or multiplet.

-

Para-proton (1H): This proton is furthest from the carbonyl group and will be the most upfield of the aromatic signals, likely appearing as a triplet.[15]

-

The integration of these signals should correspond to a 2:2:1 ratio, confirming the presence of a mono-substituted benzene ring.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides a carbon map of the molecule. For non-deuterated benzophenone, symmetry results in 5 aromatic signals and one carbonyl signal.[13] In benzophenone-d5, this symmetry is broken.

-

Carbonyl Carbon (C=O): This quaternary carbon will appear as a sharp singlet around 196 ppm.[13][16] Its intensity may be lower due to its long T1 relaxation time.

-

Protonated Phenyl Ring:

-

C-ipso: The quaternary carbon attached to the carbonyl group.

-

C-ortho, C-meta, C-para: Three distinct signals for the protonated carbons, typically between 128-138 ppm.[17]

-

-

Deuterated Phenyl Ring:

-

C-ipso: A sharp, low-intensity singlet.

-

Deuterated Carbons: The five carbons directly attached to deuterium will show significantly reduced intensity due to the lack of NOE. Furthermore, each signal will be split into a 1:1:1 triplet due to one-bond C-D coupling (¹J_CD). This is a definitive signature of deuteration.

-

The magnetic anisotropy of the carbonyl group plays a significant role in the chemical shift dispersion of the aromatic protons and carbons.[4][18]

Caption: Anisotropic effect of the carbonyl group on nearby protons.

Data Summary

The following table summarizes the expected assignments for benzophenone-d5 in CDCl₃.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Key Features |

|---|---|---|---|---|

| ¹H | H-ortho (non-d) | ~7.8 | d / m | Downfield due to proximity to C=O |

| ¹H | H-meta (non-d) | ~7.6 | t / m | |

| ¹H | H-para (non-d) | ~7.5 | t / m | Most upfield aromatic proton |

| ¹³C | C=O | ~196 | s | Quaternary, low intensity |

| ¹³C | C-ipso (non-d) | ~137 | s | Quaternary, low intensity |

| ¹³C | C-para (non-d) | ~132 | s | |

| ¹³C | C-ortho (non-d) | ~130 | s | |

| ¹³C | C-meta (non-d) | ~128 | s | |

| ¹³C | C-ipso (d) | ~137 | s | Very low intensity (no NOE) |

| ¹³C | C-ortho/meta/para (d) | 128-132 | t | Very low intensity, split by D |

Advanced Applications: Beyond Simple Elucidation

Quantitative NMR (qNMR)

Benzophenone-d5 is an excellent internal standard for ¹H qNMR.[19] Because its ¹H signals are absent, it can be used to quantify other analytes without spectral overlap. The analyte's purity or concentration can be determined by comparing the integral of a known amount of the deuterated standard with the integral of the analyte's signals.[3][20] The key to accurate qNMR is ensuring full relaxation of all nuclei, which often requires a significantly longer relaxation delay (D1 > 5 * T1_max).[21]

Conclusion

The structural elucidation of benzophenone-d5 by NMR spectroscopy is a demonstrative exercise in applying foundational NMR principles. The selective substitution of hydrogen with deuterium provides a simplified ¹H spectrum and a ¹³C spectrum rich with characteristic features, such as C-D coupling and the absence of NOE enhancement. By understanding these effects and employing meticulous experimental technique, researchers can confidently verify the structure of this and other deuterated compounds. This guide provides the necessary technical framework and theoretical insights to empower scientists to leverage NMR spectroscopy as a robust, self-validating tool in their research and development endeavors.

References

- Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

- Hansen, P. E. (1981). Deuterium isotope effects on 13C chemical shifts. Annual Reports on NMR Spectroscopy, 11A, 65-98.

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

-

RSC Publishing. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Advances. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Quantitative NMR. Organic Primary Standards Group. [Link]

-

Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace. [Link]

- Werstiuk, N. H. (1983). Deuterium isotope effects on 13C chemical shifts in cyclophanes. Canadian Journal of Chemistry, 61(7), 1475-1481.

-

Bruker. (n.d.). NMR Sample Preparation. [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Iowa State University. (2013). NMR Sample Preparation. [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

Guy, R. G., & Jones, R. A. (1963). THE MAGNETIC ANISOTROPY OF THE CARBONYL BOND. Canadian Journal of Chemistry, 41(7), 1843-1847. [Link]

-

Kim, S., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 825. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Abraham, R. J., et al. (2010). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Magnetic Resonance in Chemistry, 48(8), 635-645. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]

- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. scispace.com [scispace.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]

- 7. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07232C [pubs.rsc.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. scribd.com [scribd.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. Cshifts [sites.science.oregonstate.edu]

- 14. chegg.com [chegg.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Benzophenone(119-61-9) 13C NMR spectrum [chemicalbook.com]

- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049) [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. emerypharma.com [emerypharma.com]

- 20. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 21. ethz.ch [ethz.ch]

The Unseen Signature: A Technical Guide to the Mass Spectrometry Fragmentation of Benzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Standard in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors, the demand for precise and reliable quantification of analytes is paramount. Stable isotope-labeled internal standards are the cornerstone of robust quantitative mass spectrometry assays, mitigating the variabilities inherent in sample preparation and instrument response. Among these, Benzophenone-d5, the deuterated analogue of benzophenone, has emerged as a critical tool. Its near-identical chemical and physical properties to its parent compound, coupled with a distinct mass difference, allow for exceptional accuracy in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of Benzophenone-d5. Understanding this fragmentation is not merely an academic exercise; it is fundamental for the development and optimization of sensitive and specific analytical methods, particularly in selecting appropriate ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) assays. As a senior application scientist, this document aims to elucidate the causality behind the observed fragmentation, grounding the interpretation in the principles of mass spectrometry and physical organic chemistry.

The Foundation: Electron Ionization and Aromatic Ketone Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. When an organic molecule is bombarded with high-energy electrons (typically 70 eV), it can lose an electron to form a molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a series of unimolecular decompositions to yield a characteristic pattern of fragment ions.

Aromatic ketones, such as benzophenone, exhibit distinct fragmentation behaviors dominated by the stability of the resulting ions. The presence of the aromatic rings and the carbonyl group provides pathways for charge stabilization, influencing which bonds are preferentially cleaved. The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[2]

The Fragmentation Pathway of Benzophenone-d5

Benzophenone-d5 has a molecular weight of 187.25 g/mol , with five deuterium atoms replacing the hydrogens on one of the phenyl rings. This isotopic labeling is the key to its utility as an internal standard and dictates its unique fragmentation pattern.

Upon electron ionization, Benzophenone-d5 forms a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 187. The subsequent fragmentation is dominated by α-cleavage on either side of the carbonyl group.

Primary Fragmentation Pathways

The two primary α-cleavage events lead to the formation of two key fragment ions:

-

Formation of the d5-Benzoyl Cation (m/z 110): Cleavage of the bond between the carbonyl carbon and the non-deuterated phenyl ring results in the loss of a phenyl radical (•C₆H₅, mass 77 u) and the formation of the deuterated benzoyl cation ([C₆D₅CO]⁺). This ion is observed at m/z 110 and is often a prominent peak in the spectrum.

-

Formation of the Benzoyl Cation (m/z 105): Conversely, cleavage of the bond between the carbonyl carbon and the deuterated phenyl ring leads to the loss of a d5-phenyl radical (•C₆D₅, mass 82 u) and the formation of the non-deuterated benzoyl cation ([C₆H₅CO]⁺). This results in a highly stable and abundant ion at m/z 105 , which is typically the base peak in the mass spectrum of benzophenone and its deuterated analogues.[3]

Secondary Fragmentation

The initially formed benzoyl cations can undergo further fragmentation:

-

Loss of Carbon Monoxide (CO): Both the d5-benzoyl cation (m/z 110) and the benzoyl cation (m/z 105) can lose a neutral carbon monoxide molecule (CO, mass 28 u).

-

The fragmentation of the m/z 110 ion produces the d5-phenyl cation ([C₆D₅]⁺) at m/z 82 .

-

The fragmentation of the m/z 105 ion produces the phenyl cation ([C₆H₅]⁺) at m/z 77 .[3]

-

The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂) to produce an ion at m/z 51. Similarly, the d5-phenyl cation (m/z 82) may show a corresponding loss.

The following diagram illustrates the primary fragmentation pathways of Benzophenone-d5 under electron ionization.

Summary of Key Fragment Ions

The following table summarizes the expected key ions in the electron ionization mass spectrum of Benzophenone-d5. The relative abundance can vary depending on the specific instrument and conditions, but the benzoyl cation at m/z 105 is consistently the most intense peak.

| m/z | Ion Structure | Formation Pathway | Typical Relative Abundance |

| 187 | [C₁₃H₅D₅O]•+ | Molecular Ion | Moderate |

| 110 | [C₆D₅CO]⁺ | α-cleavage: Loss of •C₆H₅ | Moderate to High |

| 105 | [C₆H₅CO]⁺ | α-cleavage: Loss of •C₆D₅ | Base Peak |

| 82 | [C₆D₅]⁺ | Loss of CO from m/z 110 | Low to Moderate |

| 77 | [C₆H₅]⁺ | Loss of CO from m/z 105 | High |

| 51 | [C₄H₃]⁺ | Loss of C₂H₂ from m/z 77 | Moderate |

Experimental Protocol: Acquiring the Mass Spectrum of Benzophenone-d5

For researchers aiming to verify this fragmentation pattern, the following provides a general experimental workflow for GC-MS analysis.

I. Sample Preparation

-

Standard Preparation: Prepare a stock solution of Benzophenone-d5 in a suitable volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct injection. The optimal concentration may vary depending on instrument sensitivity.

II. GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.

-

Inlet: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 10-20 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230-250 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-250.

-

Solvent Delay: Set appropriately to avoid solvent front saturation of the detector (typically 3-5 minutes).

-

III. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to Benzophenone-d5.

-

Mass Spectrum: Extract the mass spectrum from the apex of the Benzophenone-d5 peak.

-

Interpretation: Identify the molecular ion (m/z 187) and the key fragment ions (m/z 110, 105, 82, 77, and 51) as described in this guide.

The following diagram outlines the experimental workflow.

Conclusion: From Fragmentation to Function

The fragmentation pattern of Benzophenone-d5 is a predictable and logical consequence of the principles of mass spectrometry and the inherent stability of the resulting fragment ions. The dominant formation of the benzoyl cation at m/z 105 provides a robust and intense signal ideal for quantitative analysis. By understanding the origins of these key fragments, researchers can confidently develop and validate analytical methods, ensuring the highest degree of accuracy and reliability in their results. This in-depth knowledge transforms a simple mass spectrum into a powerful tool for scientific discovery and advancement in drug development and beyond.

References

-

Caron, F., et al. (2014). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(7), 1146-1157. [Link]

-

Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Retrieved from a general search as the direct link may not be stable.

-

NIST. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Benzophenone-2,3,4,5,6-d5 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzophenone-2,3,4,5,6-d5, a stable isotope-labeled (SIL) internal standard crucial for high-precision analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, quality control considerations, and commercial availability, ensuring the integrity and reproducibility of your experimental data.

The Imperative for Precision: The Role of Stable Isotope-Labeled Standards

In modern analytical workflows, particularly those involving mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, achieving accurate and reproducible quantification is paramount.[1] Endogenous and exogenous factors, such as sample matrix effects, variations in instrument response, and sample preparation inconsistencies, can introduce significant variability.[2] Stable isotope-labeled internal standards are the gold standard for mitigating these issues.[3] By introducing a known quantity of an isotopically enriched analog of the analyte at the beginning of the analytical process, these standards co-elute and experience the same experimental variations as the target compound. This allows for ratiometric analysis, which normalizes for these variations and yields highly accurate results.[3]

This compound, with its five deuterium atoms on one of the phenyl rings, serves as an ideal internal standard for the quantification of benzophenone and its derivatives. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatography, while its distinct mass allows for clear differentiation in mass spectrometry.

Commercial Suppliers and Technical Specifications

A reliable supply of high-purity this compound is essential for consistent analytical results. Several reputable commercial suppliers specialize in the synthesis and certification of isotopically labeled compounds.

| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Notes |

| Santa Cruz Biotechnology | Lot-specific (refer to CoA) | High Purity | Offers the compound for research use.[4] |

| Clearsynth | High | >98% (by HPLC) | Provides a Certificate of Analysis (CoA) and MSDS upon request.[5] |

| LGC Standards | High | High | Offers exact weight packaging with a detailed certificate.[6] |

| CDN Isotopes | ≥98 atom % D | High | Provides lot-specific isotopic enrichment data.[7] |

| Hexonsynth | High | High | Offers the product in various quantities.[3] |

| Sigma-Aldrich (Merck) | ≥98 atom % D | High | Provides detailed safety and property information.[8] |

| MedChemExpress | >99% | >99% | Provides detailed product data sheets and CoAs.[9] |

Key Technical Specifications:

-

CAS Number: 2694-78-2

-

Molecular Formula: C₁₃H₅D₅O

-

Molecular Weight: Approximately 187.25 g/mol

-

Isotopic Enrichment: Typically ≥98 atom % D. It is crucial to obtain a lot-specific Certificate of Analysis to confirm the exact isotopic enrichment.

-

Chemical Purity: Generally >98%, as determined by techniques like HPLC or GC.

Synthesis and Quality Control: The Foundation of Trustworthiness

The reliability of this compound as an internal standard is contingent upon its synthesis and the rigorous quality control measures employed by the manufacturer.

Plausible Synthetic Route: Friedel-Crafts Acylation

A common and effective method for synthesizing benzophenone and its derivatives is the Friedel-Crafts acylation.[7][10][11] For this compound, this would involve the acylation of deuterated benzene (benzene-d6) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Plausible synthesis of this compound via Friedel-Crafts acylation.

The causality behind this choice of synthesis is the high efficiency and regioselectivity of the Friedel-Crafts acylation for aromatic ketones. The use of a deuterated starting material (benzene-d6) ensures the incorporation of deuterium into the final product.

Quality Control: A Self-Validating System

Reputable suppliers employ a battery of analytical techniques to ensure the identity, purity, and isotopic enrichment of each batch of this compound. This multi-faceted approach creates a self-validating system, providing researchers with a high degree of confidence in the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of significant proton signals in the deuterated ring and to verify the structure of the non-deuterated ring. Quantitative NMR (qNMR) can be used to determine the chemical purity against a certified reference material.[4][6][12]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution (the relative abundance of d0, d1, d2, etc. species).

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled starting materials or byproducts.

Applications and Experimental Protocols

This compound is a versatile tool with primary applications in quantitative mass spectrometry and mechanistic studies.

Application 1: Internal Standard in LC-MS/MS Analysis

The most common application of this compound is as an internal standard for the quantification of benzophenone and its metabolites in complex matrices such as plasma, serum, urine, and environmental samples.[13][14][15]

Caption: Workflow for quantitative analysis using Benzophenone-d5 as an internal standard.

Detailed Protocol: Quantification of Benzophenone in Human Serum

This protocol is a representative example and should be optimized for your specific instrumentation and sample type.

-

Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of unlabeled benzophenone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped serum) spanning the expected concentration range of your samples. Each calibration standard should be spiked with a constant, known concentration of the this compound internal standard.

-

-

Sample Preparation:

-

To 100 µL of serum sample, quality control sample, or calibration standard, add 10 µL of the this compound working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient optimized to separate benzophenone from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Benzophenone: e.g., m/z 183.1 → 105.1

-

This compound: e.g., m/z 188.1 → 110.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of benzophenone to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of benzophenone in the unknown samples by interpolating their peak area ratios onto the calibration curve.

-

Self-Validating System Checks:

-

The response of the this compound internal standard should be consistent across all samples (within a predefined tolerance, e.g., ±20%) to ensure consistent recovery and ionization.

-

The retention time of the analyte and the internal standard should be consistent across all runs.

-

Quality control samples at low, medium, and high concentrations should be included in each analytical run to verify the accuracy and precision of the assay.

Application 2: Mechanistic Studies via the Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the rate of chemical reactions in which the C-H bond is broken in the rate-determining step. This is known as the Kinetic Isotope Effect (KIE).[16] Because the C-D bond is stronger than the C-H bond, reactions involving the cleavage of a C-D bond are typically slower. By comparing the reaction rates of a deuterated and non-deuterated compound, researchers can gain insights into reaction mechanisms.[11]

This compound can be used in studies of photochemical reactions, hydrogen abstraction, and other processes where the phenyl C-H bonds may be involved.

Application 3: Quantitative NMR (qNMR)

In qNMR, an internal standard is used for the accurate determination of the purity or concentration of a substance.[5][12] this compound can be used as an internal standard in ¹H qNMR for the analysis of compounds that have signals that do not overlap with the signals from the non-deuterated phenyl ring of the standard.

Protocol Principles for qNMR:

-

Selection of a Suitable Standard: The internal standard must have at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals. The non-deuterated phenyl group of this compound provides signals in the aromatic region that can be used for quantification.

-

Accurate Weighing: Both the analyte and the internal standard must be weighed accurately using a calibrated balance.

-

Complete Dissolution: Both the analyte and the standard must be completely dissolved in a suitable deuterated solvent.

-

NMR Parameter Optimization: To ensure accurate integration, a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, must be used.[8] A 90° pulse angle is also recommended to maximize the signal.[8]

-

Integration and Calculation: The purity of the analyte is calculated based on the ratio of the integrals of the analyte and standard signals, their respective molecular weights, the number of protons contributing to each signal, and their weighed masses.

Conclusion

This compound is a critical tool for researchers and drug development professionals who require high-quality, reproducible data. Its use as an internal standard in LC-MS/MS and qNMR provides a robust system for accurate quantification by correcting for experimental variability. By understanding the principles of its application, sourcing high-purity material from reputable suppliers, and employing validated protocols, scientists can ensure the integrity of their analytical results and accelerate their research and development efforts.

References

-

Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Accessed January 17, 2026. [Link]

-

JEOL Ltd. "Let's try doing quantitative NMR | Applications Notes." Accessed January 17, 2026. [Link]

-

Macmillan Group, "Kinetic Isotope Effects in Organic Chemistry," September 14, 2005. [Link]

-

Pearson. "Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone." July 15, 2024. [Link]

-

Synfacts. "Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS." August 18, 2024. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

-

ResearchGate. "Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF." Accessed January 17, 2026. [Link]

-

University of Delaware. "Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone." Accessed January 17, 2026. [Link]

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]

-

Amerigo Scientific. "Stable Isotope-labeled Standards." Accessed January 17, 2026. [Link]

-

Vela-Soria, F., Ballesteros, O., Zafra-Gómez, A., Ballesteros, L., & Navalón, A. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 941, 73-80. [Link]

-

Shimadzu. "Application Note." Accessed January 17, 2026. [Link]

-

Česen, M., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. International Journal of Environmental Research and Public Health, 18(11), 5675. [Link]

-

Waters. "Impurities Application Notebook." Accessed January 17, 2026. [Link]

-

da Silva, J. A. F., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Environmental Science, 10, 966952. [Link]

-

Chen, X., et al. (2016). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. Chromatographia, 79(21-22), 1415-1422. [Link]

-

LGC Group. "Guide to achieving reliable quantitative LC-MS measurements." 2013. [Link]

-

Gethings, L. A., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. [Link]

Sources

- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 7. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. emerypharma.com [emerypharma.com]

- 13. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Benzophenone using Benzophenone-2,3,4,5,6-d5 as an Internal Standard by LC-MS/MS

Introduction: The Imperative for Precision in Bioanalytical Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for quantitative analysis in modern research, offering unparalleled sensitivity and selectivity. However, the accuracy of this powerful technique is susceptible to variations introduced during multi-step sample preparation and instrumental analysis. Factors such as analyte loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response can compromise data integrity.[1] To counteract these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard.[2][3][4]

A SIL-IS is a form of the target analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). Benzophenone-2,3,4,5,6-d5 (Benzophenone-d5) is the deuterated analogue of benzophenone. Because it is chemically and structurally identical to the native analyte, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization.[3][4] However, its increased mass allows it to be distinctly identified by the mass spectrometer. By adding a known quantity of Benzophenone-d5 to every sample at the beginning of the workflow, it serves as a reliable reference. Any procedural variations that affect the analyte will affect the SIL-IS to the same degree, ensuring the ratio of their signals remains constant and enabling highly accurate and precise quantification.[2]

This application note provides a comprehensive, field-proven protocol for the use of Benzophenone-d5 as an internal standard for the robust quantification of benzophenone in complex matrices. Benzophenone and its derivatives are compounds of significant interest due to their widespread use as UV blockers in sunscreens, plastics, and inks, leading to their emergence as environmental and biological contaminants.[5][6][7][8]

Rationale for Selection: Physicochemical Properties of Benzophenone-d5